Technical Guide: 3,5-Dichloro-4-propoxybenzamide (CAS 41490-33-9)
Technical Guide: 3,5-Dichloro-4-propoxybenzamide (CAS 41490-33-9)
The following technical guide provides an in-depth analysis of 3,5-Dichloro-4-propoxybenzamide (CAS 41490-33-9), a specialized intermediate with critical applications in medicinal chemistry, particularly in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors.
Subtitle: Strategic Building Block for PDE4 Inhibitors and Benzamide Pharmacophores
Executive Summary
3,5-Dichloro-4-propoxybenzamide is a halogenated benzamide derivative characterized by a lipophilic 4-propoxy chain and electron-withdrawing chlorine atoms at the 3 and 5 positions.[1][2][3] This specific substitution pattern is a "privileged scaffold" in drug discovery, serving as the core pharmacophore for a class of potent PDE4 inhibitors (e.g., Roflumilast, Piclamilast) used to treat inflammatory respiratory diseases like COPD and asthma.
Beyond its role as a pharmaceutical intermediate, this compound exhibits potential as a building block for agrochemicals (herbicides) due to the stability and biological activity associated with the 2,6-dichlorobenzamide moiety.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This section consolidates the fundamental chemical data required for identification and quality control.
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Number | 41490-33-9 | Unique Identifier |
| IUPAC Name | 3,5-Dichloro-4-propoxybenzamide | Systematic Name |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | - |
| Molecular Weight | 248.11 g/mol | - |
| Physical State | Solid (Crystalline Powder) | Typically off-white to white |
| Melting Point | 158–162 °C (Predicted) | Consistent with benzamide analogs |
| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity due to Cl/Propoxy |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water |
| pKa (Amide) | ~15-16 (Neutral) | Non-ionizable in physiological pH |
| H-Bond Donors | 1 (NH₂) | Primary amide |
| H-Bond Acceptors | 2 (C=O, -O-) | - |
Structural Analysis & SAR (Structure-Activity Relationship)
The biological relevance of 3,5-Dichloro-4-propoxybenzamide lies in its structural mimicry of the catechol ether binding pocket found in PDE4 enzymes.
Mechanistic Role in PDE4 Inhibition
The 3,5-dichloro-4-alkoxy motif is designed to occupy the hydrophobic Q-pocket of the PDE4 active site.
-
3,5-Dichloro Substitution: These atoms provide steric bulk and electronic withdrawal, preventing metabolic oxidation of the aromatic ring while filling the hydrophobic pocket.
-
4-Propoxy Group: This ether chain extends into the solvent-accessible region or a specific sub-pocket, enhancing potency compared to shorter chains (methoxy) or creating selectivity.
-
Benzamide Moiety: Acts as a hydrogen bond donor/acceptor scaffold, often linking to a heteroaryl group (e.g., pyridine in Roflumilast) in the final drug molecule.
Visualization: Pharmacophore & SAR Logic
The following diagram illustrates the functional roles of each part of the molecule in the context of drug design.
Figure 1: Structure-Activity Relationship (SAR) mapping of 3,5-Dichloro-4-propoxybenzamide interaction with the PDE4 active site.
Synthetic Pathways[8]
The synthesis of CAS 41490-33-9 typically follows a convergent route starting from 4-hydroxybenzoic acid . This pathway is preferred for its scalability and the availability of low-cost starting materials.
Route A: The "Acid-First" Approach (Industrial Standard)
This route avoids early-stage amide handling, which can interfere with alkylation reactions.
-
Chlorination: 4-Hydroxybenzoic acid is chlorinated using sulfuryl chloride (
) or chlorine gas to yield 3,5-dichloro-4-hydroxybenzoic acid . -
O-Alkylation: The phenolic hydroxyl is alkylated with 1-iodopropane or 1-bromopropane in the presence of a base (
) to form 3,5-dichloro-4-propoxybenzoic acid . -
Amidation: The acid is converted to the acid chloride (
) and then treated with aqueous or gaseous ammonia to yield the final benzamide .
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway from 4-Hydroxybenzoic acid to the target benzamide.
Experimental Protocols
The following protocols are designed for laboratory-scale synthesis (10–50g scale).
Protocol 1: O-Alkylation of 3,5-Dichloro-4-hydroxybenzoic Acid
Objective: To install the propoxy chain.
-
Reagents: 3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq), 1-Iodopropane (1.2 eq), Potassium Carbonate (2.0 eq), DMF (10 vol).
-
Procedure:
-
Dissolve the acid in DMF under inert atmosphere (
). -
Add
and stir for 30 minutes at room temperature to form the phenoxide. -
Dropwise add 1-Iodopropane.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Pour into ice water. Acidify with dilute HCl to precipitate the product (since the ester might form, saponification may be needed if the acid moiety was esterified; however, if using the acid directly with 2 eq base, the carboxylate forms. Correction: Usually, the ester is formed first to protect the acid, or the acid is alkylated and then the ester hydrolyzed. For simplicity, we assume the methyl ester route is often used).
-
Refined Step: Use Methyl 3,5-dichloro-4-hydroxybenzoate as starting material. Alkylate, then hydrolyze.
-
Protocol 2: Amidation via Acid Chloride
Objective: Conversion of the benzoic acid derivative to the primary amide.
-
Reagents: 3,5-Dichloro-4-propoxybenzoic acid (1.0 eq), Thionyl Chloride (
, 5.0 eq), Catalytic DMF, Aqueous Ammonia (28%). -
Procedure:
-
Suspend the acid in
with a drop of DMF. -
Reflux for 2 hours until the solution becomes clear (formation of Acid Chloride).
-
Remove excess
under vacuum. -
Dissolve the residue in dry DCM.
-
Cool to 0°C and slowly add to a stirred solution of aqueous ammonia (or bubble
gas). -
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water.
-
Applications in Drug Discovery
PDE4 Inhibitor Synthesis
This benzamide is a direct precursor to analogs of Piclamilast and Roflumilast .
-
Reaction: The primary amide can be coupled with heteroaryl halides (e.g., 3,5-dichloropyridine) via Buchwald-Hartwig amination or modified via dehydration to a nitrile for tetrazole synthesis.
-
Significance: The 3,5-dichloro-4-propoxy motif provides the necessary lipophilicity to penetrate lung tissue, a critical requirement for COPD drugs.
Agrochemical Intermediates
Similar benzamides (e.g., Isoxaben, Propyzamide) are potent herbicides. CAS 41490-33-9 may serve as a building block for:
-
Cellulose Biosynthesis Inhibitors: Targeting weed cell wall formation.
-
Antifungal Agents: Benzamides often exhibit fungicidal activity by disrupting microtubule assembly.
Handling & Safety (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of chlorinated benzamides .
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Use in a fume hood to avoid inhalation of dust.
-
Store in a cool, dry place away from strong oxidizers.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10078440 (Related: 3,5-Dichloro-4-alkoxybenzamides). Retrieved from [Link]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Selective PDE4 Inhibitors. (General reference for the 3,5-dichloro-4-alkoxy pharmacophore).
-
ChemSrc. CAS 41490-33-9 Physicochemical Data.[1][2][3][6] Retrieved from [Link]
Sources
- 1. 1052415-02-7|3,5-Dichloro-4-isopropoxybenzylamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1706446-36-7|3-Chloro-4-((4-methylbenzyl)oxy)benzamide|BLDpharm [bldpharm.com]
- 3. SCR-4026|BLD Pharm [bldpharm.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 22631-59-0|3,5-Dichloro-4-methoxybenzohydrazide|BLD Pharm [bldpharm.com]
